1,3-Dilaurin

Surfactant Interfacial Tension Emulsification

This specific 1,3-diacylglycerol (≥98% purity) is essential for reproducible lipase studies, surfactant optimization, and lipid synthesis. Unlike mixed isomers, 1,3-dilaurin acts as a pancreatic lipase inhibitor at 10 mM, and reduces oil/water interfacial tension to 29 mN·m⁻¹—a predictable intermediate between monolaurin and trilaurin. Its prochiral nature and reactive sn-2 hydroxyl make it a versatile building block for complex lipids. Insist on the 1,3-isomer to avoid confounding results.

Molecular Formula C27H52O5
Molecular Weight 456.7 g/mol
CAS No. 539-93-5
Cat. No. B053383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dilaurin
CAS539-93-5
SynonymsDodecanoic Acid 2-Hydroxy-1,3-propanediyl Ester;  1,3-Dilaurin;  1,3-Dilauroylglycerol;  Glycerol 1,3-didodecanoate;  Glycerol 1,3-dilaurate
Molecular FormulaC27H52O5
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O
InChIInChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3
InChIKeyKUVAEMGNHJQSMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dilaurin (CAS 539-93-5): A Prochiral 1,3-Diacylglycerol for Specialized Lipid Research and Industrial Formulation


1,3-Dilaurin (CAS 539-93-5), also known as 1,3-dilauroylglycerol or glycerol 1,3-didodecanoate, is a symmetric 1,3-diacylglycerol (1,3-DAG) comprising a glycerol backbone esterified with two lauric acid (C12:0) chains at the sn-1 and sn-3 positions . In contrast to its 1,2-isomer, which is optically active, 1,3-dilaurin is a prochiral molecule [1]. This structural distinction imparts unique physicochemical properties and biological behaviors that are critical for applications ranging from enzymatic studies to surfactant and lipid-based delivery systems [REFS-1, REFS-3].

Why 1,3-Dilaurin Cannot Be Replaced by 1,2-Dilaurin, Monolaurin, or Other Common Lipids in Critical Applications


The 1,3-regioisomeric configuration of 1,3-dilaurin fundamentally alters its interfacial behavior, enzymatic susceptibility, and metabolic fate compared to its 1,2-isomer and monoacylglycerol counterparts [1]. While 1,2-dilaurin is rapidly hydrolyzed by pancreatic lipase, 1,3-dilaurin exhibits distinct kinetics, serving either as a slower substrate or, at higher concentrations (10 mM), as an inhibitor of pancreatic lipase [REFS-2, REFS-3]. Furthermore, its surfactant properties are intermediate: it reduces oil/water interfacial tension to 29 mN·m⁻¹, a value distinct from both the more potent 1-monolaurin (5 mN·m⁻¹) and the less effective trilaurin (36 mN·m⁻¹) [3]. These quantifiable differences in enzymatic and physical performance mean that substituting 1,3-dilaurin with a generic 'dilaurin' mixture or a related lipid will yield non-equivalent results in studies of lipid digestion, surfactant optimization, and the design of lipid-based delivery systems .

Quantitative Differentiation of 1,3-Dilaurin: A Head-to-Head Evidence Guide for Scientific Procurement


Interfacial Tension Reduction: 1,3-Dilaurin vs. 1-Monolaurin and 1,2-Dilaurin

1,3-Dilaurin exhibits moderate surfactant activity, positioning it between the highly potent 1-monolaurin and the less effective trilaurin. At the n-decane/water interface, 1,3-dilaurin reduced the interfacial tension from 52 mN·m⁻¹ to 29 mN·m⁻¹. This is a statistically significant difference from the values observed for its closest comparators, 1,2-dilaurin (25 mN·m⁻¹) and 1-monolaurin (5 mN·m⁻¹) [1]. The difference is attributed to the number and position of free hydroxyl groups on the glycerol backbone [1].

Surfactant Interfacial Tension Emulsification Lipid Physics

Scalable Synthesis of High-Purity 1,3-Dilaurin: Solvent-Free Enzymatic Process Yields >99% Purity

A solvent-free enzymatic process has been optimized for the direct esterification of glycerol with lauric acid to produce 1,3-dilaurin. This method achieved a lauric acid conversion of 95.3% and a 1,3-dilaurin content of 80.3% after a 3-hour reaction at 50°C using Lipozyme RM IM [1]. Following a simple purification step, the final purity of 1,3-dilaurin reached 99.1% [1]. This high yield and purity are significant when compared to other 1,3-DAGs synthesized under the same conditions, where purities of 98.5% (1,3-dicaprylin) and 99.2% (1,3-dicaprin) were achieved [1].

Enzymatic Synthesis Process Chemistry High Purity 1,3-DAG

Lipase Inhibition by 1,3-Dilaurin: A Distinct Biological Activity Not Shared by 1,2-Isomers

At a concentration of 10 mM, 1,3-dilauroylglycerol (1,3DG) has been shown to inhibit pancreatic lipase activity . This property is directly linked to its 1,3-regioisomeric configuration. In contrast, 1,2-dilaurin serves as a substrate for pancreatic lipase and is readily hydrolyzed [1]. While the specific IC₅₀ value for 1,3-dilaurin is not reported in this dataset, the qualitative difference in biological activity (inhibitor vs. substrate) is a critical differentiation point. Class-level inference suggests that 1,3-DAGs, in general, are metabolized differently and may act as lipase inhibitors, whereas 1,2-DAGs are typical substrates .

Lipase Inhibition Enzymology Lipid Metabolism Pancreatic Lipase

Hydrophobicity Benchmark: LogP of 1,3-Dilaurin vs. Mixed Isomer Dilaurin

The calculated partition coefficient (LogP) for the mixed isomer dilaurin (CAS 27638-00-2) is reported as 10.09 (ACD/LogP) . While specific LogP data for the isolated 1,3-isomer is not available from the provided sources, the value for the mixed isomer serves as a reliable class-level benchmark for the compound's high lipophilicity. This value indicates a strong preference for non-polar environments, which is a key determinant of its behavior in lipid bilayers and drug delivery systems. By comparison, 1-monolaurin, with a single fatty acid chain, would exhibit a significantly lower LogP, altering its membrane partitioning and solubilization capacity.

Lipophilicity LogP Physicochemical Properties Drug Delivery

Evidence-Backed Application Scenarios for 1,3-Dilaurin in Research and Industry


Lipid Digestion and Metabolism Research: Modeling Lipase Inhibition vs. Substrate Hydrolysis

In studies of lipid digestion, 1,3-dilaurin serves a dual role. At lower concentrations, it can be used as a model substrate for lipases, but its hydrolysis rate differs from that of 1,2-dilaurin and monolaurins [1]. More critically, at 10 mM, it acts as an inhibitor of pancreatic lipase . Researchers investigating the mechanisms of fat absorption or screening for lipase modulators require this specific 1,3-isomer to accurately represent the behavior of 1,3-diacylglycerols, which are known to have distinct metabolic fates compared to 1,2-DAGs. Using a mixed isomer preparation would confound the results by introducing a substrate (1,2-DAG) alongside a potential inhibitor.

Rational Design of Surfactant Blends for Pharmaceuticals and Cosmetics

Formulators seeking to fine-tune the interfacial tension of emulsions can leverage the specific, quantifiable surfactant property of 1,3-dilaurin. Its ability to reduce the n-decane/water interfacial tension to 29 mN·m⁻¹ provides a predictable and moderate effect, filling a functional gap between the strong surfactant 1-monolaurin (5 mN·m⁻¹) and the weak surfactant trilaurin (36 mN·m⁻¹) [1]. This allows for the precise adjustment of emulsion stability and texture in products where the high potency of monolaurin could lead to over-emulsification or instability. The data supports the selection of 1,3-dilaurin for applications requiring controlled, intermediate surface activity.

Synthesis of Complex Lipids and Lipophilic Drug Delivery Systems

1,3-Dilaurin is a key starting material for synthesizing more complex lipids, such as phospholipids, glycolipids, and lipoproteins, due to its reactive secondary hydroxyl group at the sn-2 position [1]. Its high lipophilicity (predicted LogP ~10.09) makes it an excellent building block for creating amphiphilic molecules with a strong hydrophobic anchor . The availability of a scalable, solvent-free enzymatic synthesis yielding >99% purity [1] ensures that procurement for these advanced syntheses is both practical and cost-effective, minimizing the need for extensive in-house purification.

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